molecular formula C18H19N3S2 B11632170 2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11632170
M. Wt: 341.5 g/mol
InChI Key: XOLKRWBHYCTXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the introduction of a benzylsulfanyl group onto a tetrahydrobenzothienopyrimidine scaffold. Specific methods may vary, but a common approach includes nucleophilic substitution reactions.

Reaction Conditions:
  • Benzylsulfanyl Group Introduction: A typical method involves reacting a suitable precursor (e.g., 5-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one) with a benzylsulfanylating agent under appropriate conditions.
  • Industrial Production: While industrial-scale production details are proprietary, laboratories often employ similar synthetic strategies.

Chemical Reactions Analysis

Reactivity:

  • Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction of the benzylsulfanyl group could yield the corresponding benzylamine.
  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen centers.
Common Reagents and Conditions:
  • Benzylsulfanyl Group Introduction: Thiol reagents (e.g., benzyl mercaptan) in the presence of suitable bases.
  • Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
  • Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:
  • The major products depend on the specific reaction conditions and regioselectivity. Potential products include the target compound itself, as well as intermediates.

Scientific Research Applications

This compound finds applications in:

  • Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
  • Biological Studies: Researchers explore its interactions with biological targets.
  • Materials Science: Its properties may be useful in designing functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

While this compound is unique, related structures include:

Properties

Molecular Formula

C18H19N3S2

Molecular Weight

341.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S2/c1-11-6-5-9-13-14(11)15-16(19)20-18(21-17(15)23-13)22-10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,19,20,21)

InChI Key

XOLKRWBHYCTXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(N=C(N=C3S2)SCC4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.